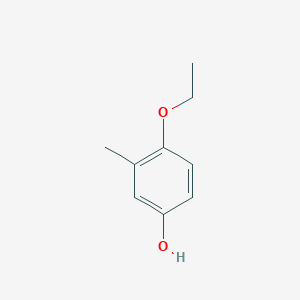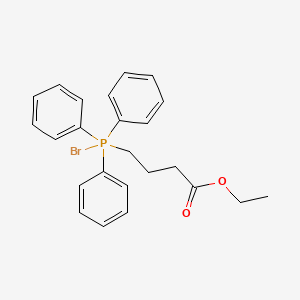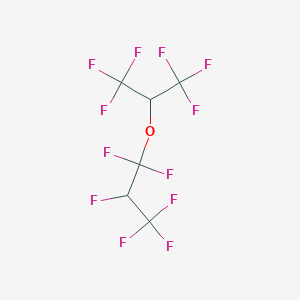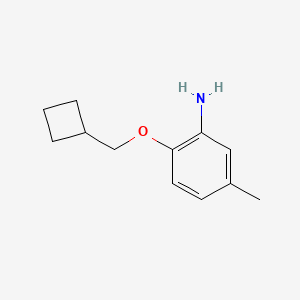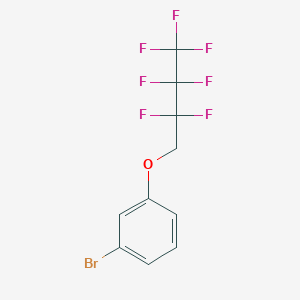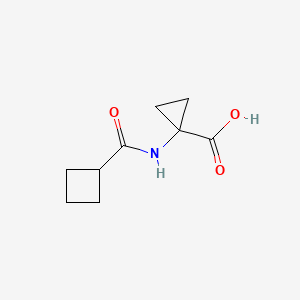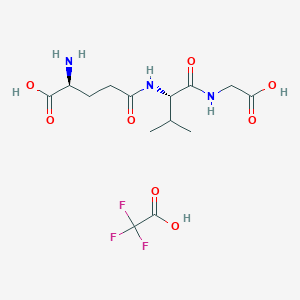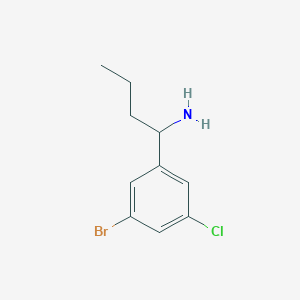
1-(3-Bromo-5-chlorophenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-chlorophenyl)butan-1-amine is an organic compound characterized by the presence of a bromine and chlorine atom on a phenyl ring, which is attached to a butan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-chlorophenyl)butan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 3-bromo-5-chloroaniline with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-5-chlorophenyl)butan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products: The major products depend on the specific reactions. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce imines.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-chlorophenyl)butan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound can serve as a probe to study receptor-ligand interactions in biological systems.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism by which 1-(3-Bromo-5-chlorophenyl)butan-1-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparación Con Compuestos Similares
- 1-(3-Bromo-4-chlorophenyl)butan-1-amine
- 1-(3-Bromo-5-fluorophenyl)butan-1-amine
- 1-(3-Bromo-5-methylphenyl)butan-1-amine
Uniqueness: 1-(3-Bromo-5-chlorophenyl)butan-1-amine is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly affect its chemical reactivity and biological activity compared to other similar compounds. This unique structure can lead to distinct interactions with biological targets and different physical properties.
Propiedades
Fórmula molecular |
C10H13BrClN |
|---|---|
Peso molecular |
262.57 g/mol |
Nombre IUPAC |
1-(3-bromo-5-chlorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13BrClN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3 |
Clave InChI |
ULRFIZCVTTZGCP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC(=CC(=C1)Br)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


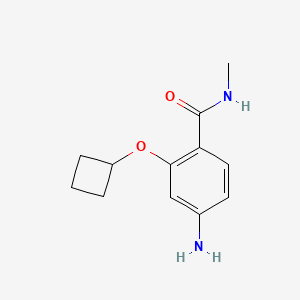
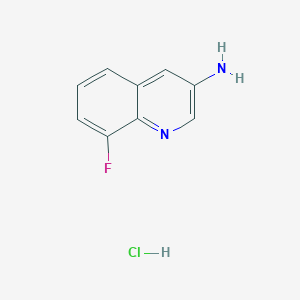

![4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine](/img/structure/B12081222.png)
